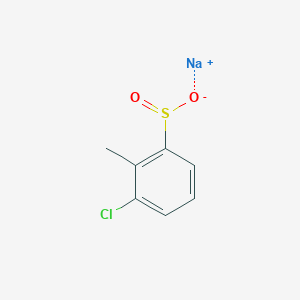
4-(Aminomethyl)-3,5-dibromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-3,5-dibromophenol is an organic compound characterized by the presence of an aminomethyl group attached to a dibromophenol structure
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dibromophenol with formaldehyde and ammonia under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-3,5-dibromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
化学反应分析
Types of Reactions
4-(Aminomethyl)-3,5-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
科学研究应用
4-(Aminomethyl)-3,5-dibromophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-(Aminomethyl)-3,5-dibromophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the dibromo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but lacks the dibromo groups.
4-(Aminomethyl)indole: Contains an indole ring instead of a phenol ring.
Aminomethylphosphonic acid: Contains a phosphonic acid group instead of a phenol ring .
Uniqueness
4-(Aminomethyl)-3,5-dibromophenol is unique due to the presence of both aminomethyl and dibromo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C7H7Br2NO |
|---|---|
分子量 |
280.94 g/mol |
IUPAC 名称 |
4-(aminomethyl)-3,5-dibromophenol |
InChI |
InChI=1S/C7H7Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H,3,10H2 |
InChI 键 |
SCHXLQWFKIJXGK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)CN)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)




![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)

![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)






